9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one
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Overview
Description
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and an octyl side chain. The presence of multiple hydroxyl groups and a purine ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine. These reactions involve cyclization and condensation steps to form the purine ring.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Octyl Side Chain: The octyl side chain is introduced through alkylation reactions, where an octyl halide reacts with the purine-sugar intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 8-methoxyguanosine and 2-thioadenosine share structural similarities but differ in their functional groups and side chains
Uniqueness: The presence of the octyl side chain and specific hydroxyl groups in imparts unique chemical and biological properties, making it distinct from other purine derivatives.
Properties
Molecular Formula |
C18H28N4O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one |
InChI |
InChI=1S/C18H28N4O5/c1-2-3-4-5-6-7-8-12-20-16-13(17(26)21-12)19-10-22(16)18-15(25)14(24)11(9-23)27-18/h10-11,14-15,18,23-25H,2-9H2,1H3,(H,20,21,26)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
LOKCGABJVNAYQW-XKLVTHTNSA-N |
Isomeric SMILES |
CCCCCCCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCCCCCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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